EC0489

Folate receptor targeting Drug conjugate pharmacokinetics Hepatobiliary clearance

Buy EC0489, a second-generation FR-targeted SMDC. Its unique saccharopeptidic linker achieves 70% lower bile clearance and 4× higher urinary excretion vs. EC145, enabling higher dosing with equipotent antitumor activity (IC50 5 nM). Ideal for PK/PD studies and FR-positive tumor models. Strictly for research use.

Molecular Formula C111H156N22O43S2
Molecular Weight 2550.7 g/mol
Cat. No. B1263567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC0489
SynonymsEC 0489
EC-0489
EC0489
Molecular FormulaC111H156N22O43S2
Molecular Weight2550.7 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O
InChIInChI=1S/C111H156N22O43S2/c1-6-107(172)39-52-40-110(104(170)175-5,89-57(29-33-132(46-52)51-107)56-11-8-9-12-60(56)120-89)59-37-58-68(38-75(59)174-4)131(3)101-109(58)31-34-133-32-10-30-108(7-2,100(109)133)102(168)111(101,173)103(169)129-130-106(171)176-35-36-177-178-50-67(99(166)167)126-96(162)63(19-25-78(145)116-45-71(139)85(153)88(156)74(142)49-136)122-95(161)65(22-28-81(149)150)124-93(159)62(18-24-77(144)115-44-70(138)84(152)87(155)73(141)48-135)121-94(160)64(21-27-80(147)148)123-92(158)61(17-23-76(143)114-43-69(137)83(151)86(154)72(140)47-134)119-79(146)26-20-66(98(164)165)125-91(157)53-13-15-54(16-14-53)113-41-55-42-117-90-82(118-55)97(163)128-105(112)127-90/h8-16,30,37-38,42,52,61-67,69-74,83-88,100-102,113,120,134-142,151-156,168,172-173H,6-7,17-29,31-36,39-41,43-51H2,1-5H3,(H,114,143)(H,115,144)(H,116,145)(H,119,146)(H,121,160)(H,122,161)(H,123,158)(H,124,159)(H,125,157)(H,126,162)(H,129,169)(H,130,171)(H,147,148)(H,149,150)(H,164,165)(H,166,167)(H3,112,117,127,128,163)/t52-,61-,62-,63-,64-,65-,66-,67-,69-,70-,71-,72+,73+,74+,83+,84+,85+,86+,87+,88+,100-,101+,102+,107-,108+,109+,110-,111-/m0/s1
InChIKeyPHCAWPRQWLBYTH-HCDHKMFTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC0489 for Scientific Procurement: Folate Receptor-Targeted SMDC with Optimized Linker Chemistry


EC0489 is a small molecule-drug conjugate (SMDC) consisting of a folic acid targeting ligand linked via a saccharopeptidic spacer to the vinca alkaloid desacetylvinblastine hydrazide (DAVLBH) as the cytotoxic payload . The compound was rationally designed as a second-generation folate receptor (FR)-targeted agent to address pharmacokinetic and tolerability limitations identified with its predecessor, EC145 (vintafolide) [1]. EC0489 retains high-affinity binding to the folate receptor (relative affinity 0.50 compared to folic acid) and exhibits potent cytotoxicity against FR-positive tumor cells with an IC50 of 5 nM in KB cells . The defining structural modification is the insertion of novel carbohydrate segments (1-amino-1-deoxy-glucitolyl-γ-glutamate) between the folate and vinca alkaloid moieties, which fundamentally alters the compound's biodistribution and toxicity profile while preserving antitumor efficacy [1].

Why EC0489 Cannot Be Substituted with EC145 or Other Folate-Vinca Conjugates Without Compromising Experimental Outcomes


Substituting EC0489 with EC145 (vintafolide) or other folate-vinca conjugates is not scientifically valid due to fundamental differences in linker chemistry that drive distinct pharmacokinetic and toxicological profiles. During the phase I trial of EC145, constipation was identified as the dose-limiting toxicity, attributed to a non-FR-related hepatic clearance process that releases unconjugated vinca alkaloid into the bile [1]. EC0489 was specifically engineered with saccharopeptidic modifications that reduce bile clearance by approximately 70%, increase urinary excretion 4-fold, and shorten elimination half-life relative to EC145, while maintaining equipotent antitumor activity [1]. These linker-driven differences translate directly to a higher achievable clinical dose: EC0489 dosing exceeded the maximal tolerated dose of EC145 by approximately 70% [1]. Consequently, experimental data generated with one conjugate cannot be extrapolated to the other, and procurement decisions based solely on the vinca alkaloid payload ignore the linker's decisive role in determining in vivo behavior and tolerability.

EC0489 Product-Specific Quantitative Evidence: Head-to-Head Comparisons with EC145 and Folate Receptor Benchmarks


EC0489 vs. EC145: Linker Optimization Drives 70% Reduction in Bile Clearance and 4-Fold Increase in Urinary Excretion

In a direct comparative study by Leamon et al. (2011), EC0489—engineered with saccharopeptidic carbohydrate modifications—was compared head-to-head against its predecessor EC145. Both compounds demonstrated equipotent antitumor activity and could reproducibly cure tumor-bearing mice. However, EC0489 exhibited markedly altered pharmacokinetics: approximately 70% decrease in bile clearance and a 4-fold increase in urinary excretion relative to EC145 [1]. These modifications also produced a shorter elimination half-life and improved tolerability in rodents [1].

Folate receptor targeting Drug conjugate pharmacokinetics Hepatobiliary clearance

EC0489 vs. EC145: Equipotent Antitumor Efficacy with Superior Tolerability and 70% Higher Achievable Clinical Dose

Leamon et al. (2011) reported that while both EC0489 and EC145 could reproducibly cure tumor-bearing mice, EC0489 demonstrated improved tolerability in rodents [1]. This tolerability advantage translated directly to the clinical setting: administered dose levels of EC0489 in phase I evaluation exceeded the maximal tolerated dose (MTD) of EC145 by approximately 70% [1]. The study explicitly notes that the saccharopeptidic modifications yielded an agent 'equipotent but less toxic than EC145' [1].

Antitumor efficacy Maximum tolerated dose Folate-drug conjugate tolerability

EC0489 vs. Folic Acid: Quantified Folate Receptor Binding Affinity (Relative Affinity 0.50)

The affinity of EC0489 toward the folate receptor (FR) was measured and found to be approximately half that of native folic acid, corresponding to a relative affinity of 0.50 . Despite this reduced binding affinity relative to the unconjugated ligand, EC0489 retains sufficient FR targeting to achieve potent and selective cytotoxicity in FR-expressing cells, as demonstrated by an IC50 of 5 nM in FR-positive KB cells .

Folate receptor binding Ligand affinity FRα targeting

EC0489 vs. Untargeted Vinca Alkaloids: FR-Dependent Cytotoxicity with 5 nM IC50 in KB Cells and Complete Abrogation by Excess Folate Competition

Leamon et al. evaluated the cytotoxicity and specificity of EC0489 in vitro. FR-positive KB cells were highly sensitive to EC0489, exhibiting an IC50 of 5 nM . Crucially, this cytotoxicity was demonstrated to be strictly dependent on FR expression: an excess of folate-ethylenediamine-fluorescein completely abrogated the cytotoxic effect , confirming FR-mediated uptake as the primary mechanism of action.

Targeted cytotoxicity Folate receptor specificity KB cell model

EC0489 In Vivo Efficacy: Dose-Dependent Antitumor Activity in KB Xenograft Models at 2-4 μmol/kg

EC0489 exhibits dose-dependent antitumor activity in mouse KB tumor xenograft models. At doses of 2, 3, and 4 μmol/kg, EC0489 demonstrated quantifiable antitumor activity . Additionally, at a dose level of 1 μmol/kg, EC0489 decreased tumor burden in nu/nu mice bearing well-established subcutaneous KB tumors, and was highly active and well-tolerated in BALB/c mice bearing an FR-positive, syngeneic lung adenocarcinoma .

Xenograft tumor model Dose-response relationship In vivo antitumor activity

EC0489 Recommended Application Scenarios for Scientific Research and Preclinical Development


Comparative PK/PD Studies of Folate-Targeted Drug Conjugates with Optimized Linker Chemistry

EC0489 is ideally suited for comparative pharmacokinetic and pharmacodynamic studies evaluating how saccharopeptidic linker modifications alter the biodistribution and clearance profile of folate-targeted vinca alkaloid conjugates. Researchers can leverage the direct quantitative differences—70% reduction in bile clearance and 4-fold increase in urinary excretion versus EC145 [1]—as a validated benchmark for designing and evaluating next-generation linker strategies. This application is directly supported by the head-to-head comparative data in Leamon et al. (2011).

Preclinical Efficacy Studies in FR-Positive Tumor Models Requiring Extended Dosing Windows

Given that EC0489 dosing exceeded the maximal tolerated dose of EC145 by approximately 70% while maintaining equipotent antitumor efficacy [1], this compound is optimal for preclinical studies requiring higher cumulative drug exposure or prolonged treatment regimens in FR-positive xenograft or syngeneic tumor models. The favorable toxicology profile in rats and dose-dependent antitumor activity at 2-4 μmol/kg in KB tumor models support its use in efficacy studies where therapeutic index is a critical endpoint.

Mechanistic Studies of FR-Mediated Internalization and Intracellular Drug Release

EC0489's strict FR-dependent cytotoxicity—with an IC50 of 5 nM in FR-positive KB cells and complete abrogation by excess folate competitor [1]—makes it a validated tool compound for mechanistic investigations of folate receptor trafficking, endosomal escape, and intracellular vinca alkaloid release. Researchers studying FR-mediated drug delivery can use EC0489 as a well-characterized reference SMDC with quantifiable targeting specificity.

Quality Control and Batch Release Testing for Folate-Targeted SMDC Manufacturing

The quantified relative affinity of 0.50 versus folic acid and IC50 of 5 nM in KB cells [1] provide reproducible, assay-ready benchmarks for quality control in EC0489 procurement. These metrics enable consistent lot-to-lot verification of biological activity and FR-binding functionality, ensuring experimental reproducibility across independent studies and facilitating compliance with Good Laboratory Practice (GLP) standards in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EC0489

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.